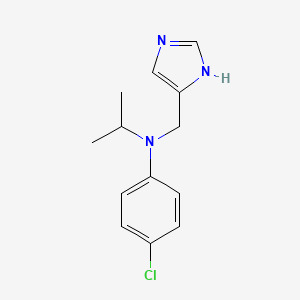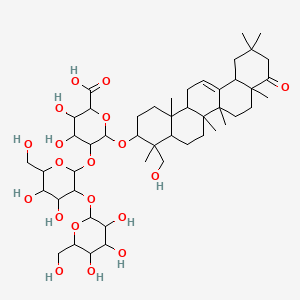
Sandosaponin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sandosaponin A is a triterpene saponin, a class of glycosylated derivatives of triterpene sapogenins. It is primarily derived from the plant Phaseolus vulgaris. The compound has a molecular formula of C48H76O19 and a molecular weight of 956.498. This compound is known for its potent biological activities, including anti-inflammatory and anti-histamine properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sandosaponin A involves multiple steps, starting from the extraction of the sapogenin moiety from plant sources. The sapogenin is then glycosylated using specific glycosyl donors under controlled conditions. The reaction typically requires the presence of catalysts and specific temperature and pH conditions to ensure the successful attachment of sugar moieties to the sapogenin backbone .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Phaseolus vulgaris. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate the pure compound. The industrial process is optimized to maximize yield and purity while minimizing the use of hazardous solvents .
Análisis De Reacciones Químicas
Types of Reactions: Sandosaponin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds, leading to the formation of aglycones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced aglycones, and substituted saponins, each with unique biological activities .
Aplicaciones Científicas De Investigación
Sandosaponin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex saponins.
Biology: this compound is studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: The compound has shown potential in treating inflammatory diseases, allergies, and certain types of cancer due to its anti-inflammatory and anti-histamine properties.
Industry: this compound is used in the formulation of natural surfactants and emulsifiers due to its amphiphilic nature
Mecanismo De Acción
The mechanism of action of Sandosaponin A involves its interaction with cell membranes and specific molecular targets. It inhibits the release of histamine from mast cells, thereby reducing inflammation and allergic responses. The compound also modulates various signaling pathways, including the MAPK/AP-1 pathway, which is involved in cellular responses to stress and inflammation .
Comparación Con Compuestos Similares
- Soyasaponin Bb
- Chikusetsusaponin IVa
- Sandosaponin B
Comparison: Sandosaponin A is unique due to its potent inhibitory activity on histamine release, which is more pronounced compared to similar compounds like Soyasaponin Bb and Chikusetsusaponin IVa. Additionally, this compound has a distinct glycosylation pattern that contributes to its unique biological activities .
Propiedades
Número CAS |
135272-91-2 |
|---|---|
Fórmula molecular |
C48H76O19 |
Peso molecular |
957.1 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-26,28-38,40-42,49-51,53-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 |
Clave InChI |
JTXVTHCLTOUSSL-VSDZMWCXSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |
SMILES isomérico |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
SMILES canónico |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |
Apariencia |
Solid powder |
melting_point |
200 - 201 °C |
| 135272-91-2 | |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
sandosaponin A soyasapogenol E 3-O-beta-D-glucopyranosyl(1-2)-beta-D-galactopyranosyl(1-2)-beta-D-glucopyranosiduronic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)

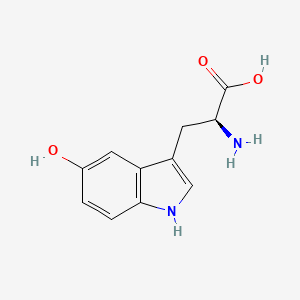
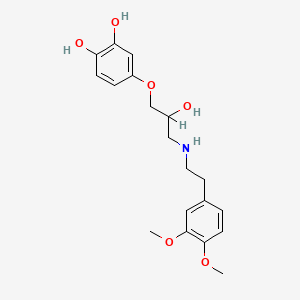
![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)
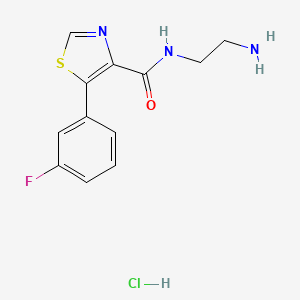
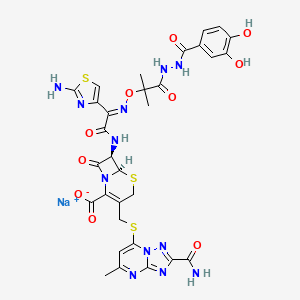
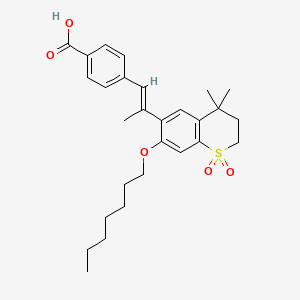
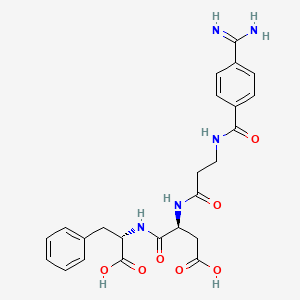
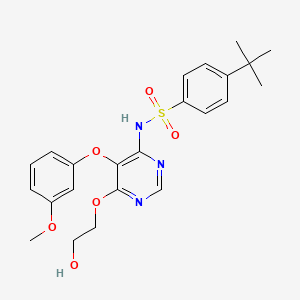
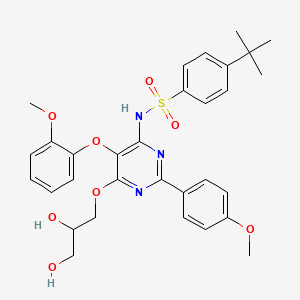
![3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680691.png)
![9-Imidazol-1-yl-8-nitro-2,3,5,6-tetrahydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione](/img/structure/B1680692.png)
